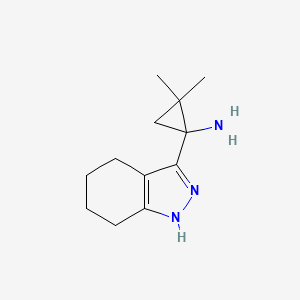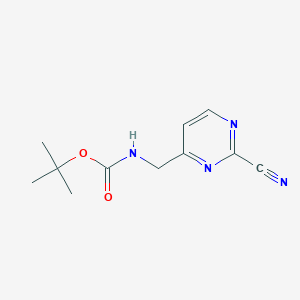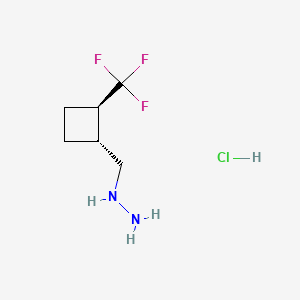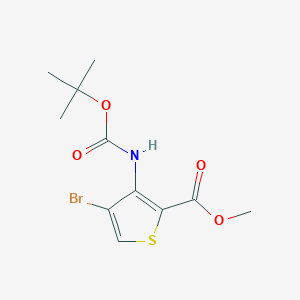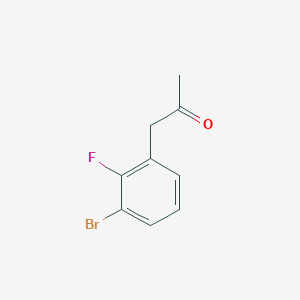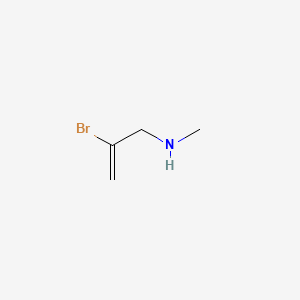
2-Propen-1-amine, 2-bromo-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromoprop-2-en-1-yl)(methyl)amine is an organic compound characterized by the presence of a bromine atom attached to a propene group and a methylamine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromoprop-2-en-1-yl)(methyl)amine typically involves the reaction of propargyl bromide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
HC≡CCH2Br+CH3NH2→(2-bromoprop-2-en-1-yl)(methyl)amine
Industrial Production Methods
In an industrial setting, the production of (2-bromoprop-2-en-1-yl)(methyl)amine may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and specific temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-bromoprop-2-en-1-yl)(methyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated amines.
Common Reagents and Conditions
Common reagents used in reactions with (2-bromoprop-2-en-1-yl)(methyl)amine include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Electrophiles: Such as halogens and acids.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from reactions involving (2-bromoprop-2-en-1-yl)(methyl)amine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted amines, while addition reactions can produce halogenated or hydrogenated derivatives.
Scientific Research Applications
(2-bromoprop-2-en-1-yl)(methyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-bromoprop-2-en-1-yl)(methyl)amine involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The bromine atom and the double bond in the propene group play crucial roles in its reactivity. The compound can form intermediates that participate in further chemical transformations, leading to the desired products.
Comparison with Similar Compounds
Similar Compounds
(2-bromoprop-2-en-1-yl)(prop-2-en-1-yl)amine: Similar structure but with a prop-2-en-1-yl group instead of a methyl group.
Propargyl bromide: Contains a bromine atom attached to a propyne group.
2-Bromo-N-ethyl-2-propen-1-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2-bromoprop-2-en-1-yl)(methyl)amine is unique due to its specific combination of a bromine atom, a propene group, and a methylamine group. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-methylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN/c1-4(5)3-6-2/h6H,1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXDRLIBEBGREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337307 |
Source


|
| Record name | 2-bromo-N-methylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28952-70-7 |
Source


|
| Record name | 2-bromo-N-methylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)
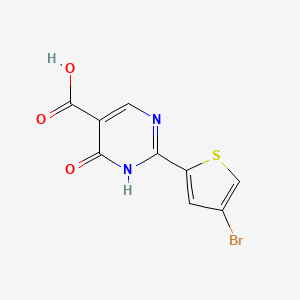
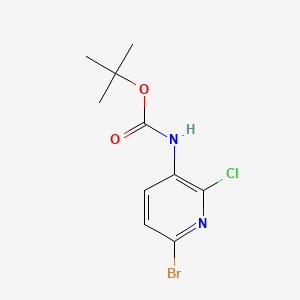
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
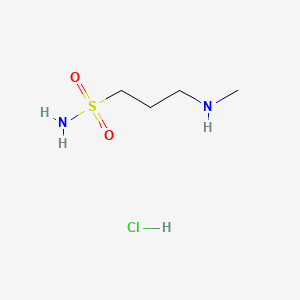
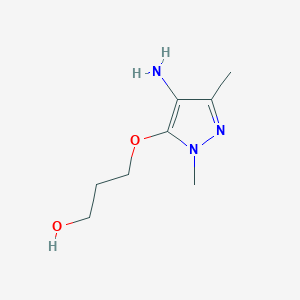
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)
